molecular formula C15H20BrNO2S B2524767 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1903437-97-7

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2524767
CAS No.: 1903437-97-7
M. Wt: 358.29
InChI Key: GCVVVSIZGQFOAR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, an oxan-4-ylsulfanyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and oxan-4-ylsulfanyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of 4-bromophenyl intermediate

      Reagents: 4-bromophenyl bromide, suitable solvent (e.g., toluene)

      Conditions: Reflux, inert atmosphere

      Reaction: 4-bromophenyl bromide is reacted with a nucleophile to form the 4-bromophenyl intermediate.

  • Step 2: Preparation of oxan-4-ylsulfanyl intermediate

      Reagents: Oxan-4-ylsulfanyl chloride, base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere

      Reaction: Oxan-4-ylsulfanyl chloride is reacted with a base to form the oxan-4-ylsulfanyl intermediate.

  • Step 3: Coupling of intermediates

      Reagents: 4-bromophenyl intermediate, oxan-4-ylsulfanyl intermediate, coupling agent (e.g., EDCI)

      Reaction: The two intermediates are coupled using a coupling agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol)

    Substitution: Amines, thiols; solvent (e.g., dichloromethane), base (e.g., triethylamine)

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the oxan-4-ylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)benzoxazole
  • 2-(4-bromophenyl)thiophene
  • 4-(2-(4-bromophenyl)-2-oxoethyl)benzo(f)quinolinium bromide

Uniqueness

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of both the oxan-4-ylsulfanyl and acetamide groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVVVSIZGQFOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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